molecular formula C26H36N2O2 B12008338 N'-{(E)-[3-(benzyloxy)phenyl]methylidene}dodecanehydrazide

N'-{(E)-[3-(benzyloxy)phenyl]methylidene}dodecanehydrazide

Cat. No.: B12008338
M. Wt: 408.6 g/mol
InChI Key: XWNJLAVDNWFGMB-SZXQPVLSSA-N
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Description

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}dodecanohydrazide is an organic compound characterized by its unique structure, which includes a benzyloxyphenyl group and a dodecanohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}dodecanohydrazide typically involves the condensation of 3-(benzyloxy)benzaldehyde with dodecanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for N’-{(E)-[3-(benzyloxy)phenyl]methylidene}dodecanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}dodecanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyloxy group.

Major Products Formed

    Oxidation: Formation of benzyloxyphenyl oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzyloxyphenyl derivatives.

Scientific Research Applications

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}dodecanohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as hydrophobicity or thermal stability.

    Chemical Biology: It serves as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism by which N’-{(E)-[3-(benzyloxy)phenyl]methylidene}dodecanohydrazide exerts its effects involves its interaction with specific molecular targets. The benzyloxyphenyl group can interact with hydrophobic pockets in proteins, while the hydrazone linkage can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide
  • N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}dodecanohydrazide is unique due to its long dodecanohydrazide chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring hydrophobic interactions, such as in the design of antimicrobial agents or materials with water-repellent properties.

Properties

Molecular Formula

C26H36N2O2

Molecular Weight

408.6 g/mol

IUPAC Name

N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]dodecanamide

InChI

InChI=1S/C26H36N2O2/c1-2-3-4-5-6-7-8-9-13-19-26(29)28-27-21-24-17-14-18-25(20-24)30-22-23-15-11-10-12-16-23/h10-12,14-18,20-21H,2-9,13,19,22H2,1H3,(H,28,29)/b27-21+

InChI Key

XWNJLAVDNWFGMB-SZXQPVLSSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)N/N=C/C1=CC(=CC=C1)OCC2=CC=CC=C2

Canonical SMILES

CCCCCCCCCCCC(=O)NN=CC1=CC(=CC=C1)OCC2=CC=CC=C2

Origin of Product

United States

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